3-Bromo-1,8-naphthyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-11-8-5(7(6)12)2-1-3-10-8/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCADRJXXVIKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C(C2=O)Br)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Chemistry of 3 Bromo 1,8 Naphthyridin 4 Ol
Reactivity at the Bromine Center (C-3)
The bromine atom at the C-3 position of the 1,8-naphthyridine (B1210474) ring is amenable to a variety of substitution reactions, including nucleophilic aromatic substitutions and several palladium-catalyzed cross-coupling reactions. These transformations are instrumental in the synthesis of diverse functionalized 1,8-naphthyridine derivatives.
While direct nucleophilic aromatic substitution (SNAr) on 3-bromo-1,8-naphthyridin-4-ol itself is not extensively documented in the reviewed literature, the reactivity of similar bromo-substituted naphthyridine systems suggests its potential to undergo such reactions. For instance, in related 1,5-naphthyridine (B1222797) series, brominated intermediates have been shown to react with amines under heating in the presence of a base like cesium carbonate to yield the corresponding amino-substituted products. mdpi.com The electron-deficient nature of the naphthyridine ring system generally facilitates nucleophilic attack, a principle that likely extends to this compound. The presence of the hydroxyl group at the C-4 position may influence the electronic properties of the ring and, consequently, its reactivity towards nucleophiles.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-3 position of this compound serves as an excellent handle for such transformations. Although specific examples for this exact substrate are scarce in the literature, extensive research on other bromo-naphthyridines provides a strong basis for predicting its reactivity in these coupling reactions. nih.gov
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. wikipedia.orglibretexts.orglibretexts.org This reaction is widely used for the arylation and heteroarylation of bromo-substituted heterocycles. For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully achieved using a palladium catalyst. rsc.org Similarly, 8-bromo-1,5-naphthyridines have been coupled with boronic acids in a palladium-catalyzed reaction to construct canthin-6-one (B41653) analogues. researchgate.net It is therefore highly probable that this compound would readily participate in Suzuki-Miyaura coupling reactions with a variety of boronic acids and esters to yield 3-aryl or 3-heteroaryl-1,8-naphthyridin-4-ols. The general conditions for such a reaction would typically involve a palladium catalyst, a base, and a suitable solvent. rsc.org
Table 1: Representative Palladium Catalysts and Conditions for Suzuki-Miyaura Coupling This table is illustrative and based on reactions with similar substrates.
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane | 100 |
| XPhosPdG2 | XPhos | Cs₂CO₃ | Dioxane | 120 |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for introducing alkynyl moieties onto aromatic and heteroaromatic rings. While direct examples with this compound are not available, the Sonogashira coupling of other bromo-naphthyridine derivatives has been reported. For example, 3-bromo-1,5-naphthyridine (B97392) has been subjected to Sonogashira coupling conditions. mdpi.com The reaction of 3-iodoindazoles with various terminal alkynes also proceeds efficiently under mild conditions. researchgate.net Based on these precedents, this compound is expected to react with terminal alkynes under standard Sonogashira conditions to afford the corresponding 3-alkynyl-1,8-naphthyridin-4-ol derivatives.
Table 2: Typical Reagents for Sonogashira Coupling This table is illustrative and based on reactions with similar substrates.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |
| Pd(OAc)₂ | CuI | Piperidine (B6355638) | DMF |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. The amidation of 3-bromo-1,8-naphthalimides has been successfully achieved using Buchwald-Hartwig methodology. nih.gov Furthermore, the synthesis of 3-N-substituted 1,8-naphthyridin-2(1H)-ones has been accomplished through a Buchwald-Hartwig cross-coupling of 3-bromo-1,8-naphthyridin-2(1H)-ones with various anilines. researchgate.net These examples strongly suggest that this compound would be a suitable substrate for Buchwald-Hartwig amination, allowing for the introduction of a wide range of primary and secondary amines at the C-3 position.
Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination This table is illustrative and based on reactions with similar substrates.
| Palladium Precursor | Ligand | Base | Solvent |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene |
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. The synthesis of a 1,8-naphthyridine derivative has been achieved through a Stille coupling reaction. rsc.org Specifically, a tributyltin-containing thiophene (B33073) derivative was coupled with a chlorinated 1,8-naphthyridine derivative in the presence of a palladium(II) catalyst. rsc.org While this example involves a chloro- leaving group, the higher reactivity of bromo-substituents in palladium-catalyzed couplings suggests that this compound would also be a viable substrate for Stille coupling reactions. This would allow for the introduction of various alkyl, alkenyl, aryl, and alkynyl groups at the C-3 position.
Table 4: Key Components for Stille Coupling This table is illustrative and based on reactions with similar substrates.
| Palladium Catalyst | Organotin Reagent | Solvent | Additive |
|---|---|---|---|
| Pd(PPh₃)₄ | R-Sn(n-Bu)₃ | Toluene | LiCl |
| PdCl₂(PPh₃)₂ | R-SnMe₃ | DMF | CuI |
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1,8 Naphthyridin 4 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as an indispensable tool for the unambiguous determination of molecular structures in solution. For 3-Bromo-1,8-naphthyridin-4-ol and its derivatives, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of a 1,8-naphthyridine (B1210474) derivative typically displays characteristic signals for the aromatic protons. researchgate.netnih.govthieme-connect.degrafiati.combldpharm.comntnu.nofluorochem.co.ukresearchgate.net For instance, in a related 7-methyl-2-phenyl-1,8-naphthyridin-4-ol derivative, the methyl group appears as a singlet around 2.09 ppm, while the aromatic protons resonate in the downfield region between 7.52 and 8.56 ppm. researchgate.net The hydroxyl proton often presents as a broad singlet, the chemical shift of which can be concentration and solvent dependent. researchgate.net
The ¹³C NMR spectrum complements the proton data, providing insights into the carbon framework. In derivatives of 1,8-naphthyridin-4-ol (B1297894), the carbon atoms of the heterocyclic core and any substituents exhibit distinct chemical shifts. For example, in a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives, the methyl carbon appears around 21-22 ppm, while the aromatic and heterocyclic carbons resonate between approximately 107 and 165 ppm. researchgate.net The carbonyl-like carbon (C4) in the 4-ol tautomer typically appears significantly downfield.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,8-Naphthyridine Derivatives
| Nucleus | Chemical Shift Range (ppm) | Multiplicity (¹H NMR) | Typical Assignment |
|---|---|---|---|
| ¹H | 2.0 - 3.0 | s | CH₃ |
| ¹H | 5.0 - 6.0 | s, br s | OH |
| ¹H | 6.5 - 9.0 | d, m | Aromatic H |
| ¹³C | 20 - 25 | - | CH₃ |
| ¹³C | 105 - 165 | - | Aromatic/Heterocyclic C |
| ¹³C | >160 | - | C4-O |
Note: Chemical shifts are dependent on the specific derivative and solvent used.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the spin systems of the naphthyridine rings. scribd.comemerypharma.com This is instrumental in assigning the protons on the pyridine (B92270) rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.comemerypharma.com This technique is invaluable for assigning the carbon signals based on the previously established proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. scribd.comemerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as the connection between substituents and the naphthyridine core. HMBC can also be used to correlate protons with heteroatoms like ¹⁵N. scribd.com
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, irrespective of their bonding connectivity. ntnu.no This is critical for determining the stereochemistry and conformation of the molecule and its substituents.
The application of these 2D NMR techniques has been vital in confirming the structures of various N- and O-alkylated 1,5-naphthyridin-4-ol (B95804) derivatives, where regioselectivity is a key question. researchgate.net
While less common, heteronuclear NMR involving nuclei other than ¹H and ¹³C can provide further structural detail. ¹⁵N NMR can offer direct information about the electronic environment of the nitrogen atoms within the 1,8-naphthyridine core, although it is often performed indirectly through HMBC experiments due to the low natural abundance and sensitivity of ¹⁵N. scribd.com Should fluorinated analogues of this compound be synthesized, ¹⁹F NMR would be a powerful tool for their characterization, given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. nih.govthieme-connect.defluorochem.co.uk For this compound, HRMS would be expected to show a molecular ion peak corresponding to its exact mass. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). savemyexams.com This isotopic signature provides a high degree of confidence in the presence of a single bromine atom in the molecule.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) | Elemental Formula |
|---|---|---|---|
| [M+H]⁺ | 224.9718 | 226.9697 | C₈H₆BrN₂O⁺ |
Mass Spectrometry Fragmentation Pathway Analysis (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) provides valuable information about the structure of a molecule by analyzing its fragmentation pattern. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is produced that can reveal characteristic losses of functional groups. For a molecule like this compound, potential fragmentation pathways could include the loss of CO, Br, or HCN, providing further confirmation of the connectivity of the atoms within the heterocyclic ring system. The fragmentation patterns of related aromatic and heterocyclic compounds are well-documented and serve as a guide for interpreting the spectra of new derivatives. libretexts.org
Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For this compound, a successful crystal structure determination would confirm the planarity of the naphthyridine system and the positions of the bromine and hydroxyl substituents. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms, which govern the crystal packing. researchgate.net Such analyses have been performed on related naphthyridine derivatives to understand their supramolecular chemistry. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
In the context of this compound, the FT-IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the various functional groups present in the molecule. For instance, the O-H stretching vibration of the hydroxyl group would typically appear as a broad band in the FT-IR spectrum in the region of 3400-3200 cm⁻¹. The exact position and shape of this band can provide insights into the extent of intermolecular and intramolecular hydrogen bonding. The C=O stretching vibration of the tautomeric keto form, 3-bromo-1,8-naphthyridin-4(1H)-one, would be expected in the range of 1700-1650 cm⁻¹. researchgate.net
The aromatic C=C and C=N stretching vibrations of the naphthyridine ring system would give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 700-500 cm⁻¹ range. The out-of-plane C-H bending vibrations can also be informative for determining the substitution pattern on the aromatic rings.
A representative table of expected vibrational frequencies for this compound is presented below based on typical group frequencies and data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H | Stretching | 3400-3200 (broad) | FT-IR |
| C=O (keto tautomer) | Stretching | 1700-1650 | FT-IR, Raman |
| C=C, C=N (aromatic) | Stretching | 1600-1400 | FT-IR, Raman |
| C-H (aromatic) | Stretching | 3100-3000 | FT-IR, Raman |
| C-Br | Stretching | 700-500 | FT-IR, Raman |
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are essential techniques for probing the electronic structure and photophysical properties of molecules. rsc.org These methods provide information about the electronic transitions between different energy levels within a molecule upon absorption of ultraviolet or visible light. The 1,8-naphthyridine scaffold is known to be a component of molecules with interesting photophysical properties, including applications as fluorescent sensors and in organic light-emitting diodes (OLEDs). acs.orgnih.gov
The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. The position, intensity (molar absorptivity, ε), and fine structure of these bands are sensitive to the nature of the solvent and the substituents on the naphthyridine core. For instance, the presence of the bromine atom and the hydroxyl group will influence the energy of the molecular orbitals and thus the absorption maxima (λmax).
Fluorescence spectroscopy provides information about the emission of light from the excited singlet state of a molecule as it returns to the ground state. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF) are key parameters that characterize the efficiency and dynamics of the emission process.
Studies on substituted 1,8-naphthyridines have shown that their absorption and emission properties can be tuned by varying the substituents. For example, a study on a 1,8-naphthyridine-boronic acid derivative reported absorption maxima at 356 nm and a shoulder at 371 nm in methanol, with a fluorescence emission maximum at 401 nm. nih.govrsc.org The fluorescence of this compound was found to be quenched in the presence of mercury ions, demonstrating its potential as a chemosensor. rsc.org Another study on platinum(II) complexes containing a 1,5-naphthyridin-4-ol ligand showed that these complexes exhibit tunable emission from green to near-infrared depending on the aggregation state, which is relevant for OLED applications. rsc.org
Based on data from related naphthyridine derivatives, a hypothetical table of photophysical data for this compound in a non-polar solvent is presented below.
| Parameter | Symbol | Expected Value |
| Absorption Maximum | λmax | ~350-380 nm |
| Molar Absorptivity | ε | > 10,000 M⁻¹cm⁻¹ |
| Emission Maximum | λem | ~400-450 nm |
| Stokes Shift | Δν | ~50-100 nm |
| Fluorescence Quantum Yield | ΦF | 0.1 - 0.5 |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives)
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. rsc.org These methods, including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are invaluable for the non-destructive determination of the absolute configuration and conformation of chiral molecules in solution. mdpi.com
While this compound itself is achiral, the introduction of a chiral center or an element of axial chirality in its derivatives would render them amenable to chiroptical analysis. For example, if a chiral substituent is introduced at the N-1 position or if restricted rotation around a single bond leads to atropisomerism, the resulting enantiomers would exhibit mirror-image ECD and VCD spectra.
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. Theoretical calculations of ECD spectra using time-dependent density functional theory (TD-DFT) are now routinely used to correlate the experimental spectrum with the absolute configuration of the molecule. mdpi.com
VCD spectroscopy is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. VCD spectra provide detailed information about the stereochemistry and conformational preferences of chiral molecules.
Although no specific examples of chiral derivatives of this compound were found in the provided search results, the literature contains numerous examples of the application of chiroptical spectroscopy to other chiral heterocyclic systems. For instance, ECD has been used to assign the absolute configuration of axially chiral 1-(1-naphthyl)isoquinolines. researchgate.net The successful application of these techniques to related systems underscores their potential for the stereochemical elucidation of any future chiral derivatives of this compound.
Should a chiral derivative of this compound be synthesized, the following data table would be relevant for its chiroptical characterization.
| Technique | Parameter | Expected Observation |
| ECD | Cotton Effects | Positive and/or negative bands corresponding to electronic transitions |
| [θ] or Δε | Non-zero values indicating chirality | |
| VCD | Vibrational Couplets | Bignetic or polysignetic bands for specific vibrational modes |
| ΔA | Differential absorbance in the infrared region |
Computational and Theoretical Chemistry Studies of 3 Bromo 1,8 Naphthyridin 4 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal tool for the quantum chemical study of 1,8-naphthyridine (B1210474) derivatives, offering a favorable balance between computational cost and accuracy. ias.ac.inresearchgate.net
The initial and most crucial step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For 3-Bromo-1,8-naphthyridin-4-ol, this involves determining the most stable arrangement of its atoms in three-dimensional space. DFT methods, such as B3LYP, are commonly employed for this purpose. researchgate.net The process involves iterative calculations to minimize the forces on each atom, resulting in a structure with optimized bond lengths, bond angles, and dihedral angles.
The 1,8-naphthyridine core is a planar bicyclic system. However, the presence of the hydroxyl group at the 4-position and the bromine atom at the 3-position introduces possibilities for different conformations, primarily concerning the orientation of the hydroxyl hydrogen. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom (N1) is a key feature that can significantly influence the planarity and stability of the molecule. Theoretical studies on similar hydroxy-substituted heterocyclic systems have shown that intramolecular hydrogen bonds can be investigated through the analysis of geometrical parameters and vibrational frequencies.
| Parameter | Description |
| Bond Lengths | The distances between bonded atoms. For example, the C-Br, C-O, O-H, and various C-C and C-N bond lengths within the naphthyridine ring system. |
| Bond Angles | The angles formed by three connected atoms, such as C-C-C, C-N-C, and C-C-O. |
| Dihedral Angles | The angles between two intersecting planes, which define the overall three-dimensional shape and planarity of the molecule. |
Understanding the electronic structure of this compound is fundamental to predicting its reactivity and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For substituted naphthyridines, the distribution of HOMO and LUMO densities can indicate the likely sites for electrophilic and nucleophilic attack.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms and the oxygen atom of the hydroxyl group, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen.
DFT calculations are a valuable tool for predicting and interpreting spectroscopic data.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. liverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These theoretical predictions, when compared with experimental data, can aid in the structural elucidation and assignment of signals.
Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its normal modes of vibration. DFT calculations can compute these vibrational frequencies, which correspond to specific bond stretching, bending, and torsional motions. nih.gov For instance, the characteristic stretching frequency of the O-H bond can be calculated, and any shift from the typical value can provide evidence for intramolecular hydrogen bonding. Theoretical vibrational analysis is often used to support the assignment of experimental IR and Raman bands.
UV-Vis Spectra: The electronic absorption spectrum of this compound can be simulated using Time-Dependent DFT (TD-DFT) calculations. researchgate.netresearchgate.net These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π→π* and n→π* transitions within the aromatic system. ias.ac.in The results can be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule. researchgate.net
| Spectroscopic Technique | Predicted Parameters |
| NMR Spectroscopy | ¹H and ¹³C chemical shifts. |
| Vibrational Spectroscopy (IR/Raman) | Vibrational frequencies and their corresponding modes (e.g., O-H stretch, C=C stretch). |
| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax) and electronic transition types (e.g., π→π, n→π). |
Global and local reactivity descriptors derived from DFT can provide quantitative measures of the chemical reactivity of this compound.
Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function identifies which atoms are most susceptible to a change in electron density upon reaction. This analysis can pinpoint the specific atoms in the this compound molecule that are most likely to participate in chemical reactions.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling is instrumental in elucidating the detailed pathways of chemical reactions involving this compound. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different possible mechanisms. mdpi.com For instance, in reactions such as nucleophilic substitution or cross-coupling, computational modeling can determine whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.com This level of detail is often difficult to obtain through experimental means alone and provides a deeper understanding of the factors that control the outcome of a reaction.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to explicitly study the dynamic behavior of this compound in a solvent environment. easychair.org MD simulations model the movement of atoms and molecules over time, providing insights into how solvent molecules interact with the solute and influence its conformation and reactivity. easychair.org For this compound, MD simulations could be used to study the stability of intramolecular hydrogen bonds in different solvents, the dynamics of solvent shells around the molecule, and the transport properties of the compound in solution.
Molecular Docking Studies for In Vitro Biological Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.
Although specific docking studies on this compound are not readily found, research on related 1,8-naphthyridine derivatives highlights the utility of this approach. For instance, various 1,8-naphthyridine-3-carboxylic acid derivatives have been docked against the H1 receptor to explore their potential as antihistaminic agents. nih.govrsc.org These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of the naphthyridine core. Similarly, other 1,8-naphthyridine analogs have been evaluated as potential inhibitors of DNA gyrase and enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis through molecular docking. semanticscholar.orgrsc.orgrsc.org
For this compound, a hypothetical molecular docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant biological target. The presence of the bromo group at the C3 position and the hydroxyl group at the C4 position are significant for its interaction profile. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding, a type of noncovalent interaction that is increasingly recognized for its importance in ligand-protein binding. The aromatic rings of the naphthyridine core can engage in π-π stacking and hydrophobic interactions with the amino acid residues of the target protein.
A study on 1,8-naphthyridine derivatives as potential anti-Parkinson's agents targeting the human A2A receptor revealed that modifications at the 3rd position significantly influence binding efficiency. nih.gov For example, compound 10c (1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one) showed a high docking score of -8.407, indicating strong binding affinity. nih.gov This underscores the importance of the substituent at the C3 position in guiding molecular interactions.
An illustrative table of potential interactions for this compound with a hypothetical protein active site is presented below.
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |
| Hydrogen Bond | 4-hydroxyl group | Asp, Glu, Ser, Thr |
| Hydrogen Bond | N1, N8 atoms | Gln, Asn, His |
| Halogen Bond | 3-bromo group | Carbonyl oxygen of peptide backbone, Asp, Glu |
| π-π Stacking | Naphthyridine ring system | Phe, Tyr, Trp, His |
| Hydrophobic | Naphthyridine ring system | Ala, Val, Leu, Ile |
These predicted interactions would provide a rational basis for the synthesis of novel derivatives of this compound with enhanced biological activity.
Noncovalent Interaction (NCI) Analysis
Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules and their interactions with biological targets. frontiersin.orgnih.gov NCI analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, in real space. imperial.ac.ukresearchgate.net This analysis is based on the electron density and its derivatives, providing a graphical representation of interaction regions.
For this compound, an NCI analysis would be particularly insightful. It would allow for the visualization of intramolecular hydrogen bonding between the 4-hydroxyl group and the nitrogen at the 5-position, which would influence the compound's conformational preference. Furthermore, the analysis would highlight the nature of the C-Br bond and its potential to engage in halogen bonding.
Halogen bonds, particularly those involving bromine, are recognized as significant directional interactions in medicinal chemistry and crystal engineering. nih.govmdpi.comnih.gov A theoretical analysis of bromosubstituted electrophiles has shown that the nature of the Br•••Y (where Y is a halogen bond acceptor) interaction can range from purely noncovalent to partially covalent, depending on the interacting partner and the environment. nih.govnih.gov An NCI plot of this compound interacting with a biological receptor would reveal the regions of stabilizing and destabilizing contacts. These are typically color-coded, with blue or green indicating favorable interactions like hydrogen and halogen bonds, and red indicating repulsive steric clashes. imperial.ac.uk
A study on 5-bromocytosine (B1215235) derivatives demonstrated the presence of C–Br•••O halogen bonds, which were characterized using computational methods, revealing interaction energies between 2.1 and 3.6 kcal/mol. mdpi.com This highlights the potential for the bromo substituent in this compound to form significant stabilizing interactions with electron-rich atoms in a protein's active site.
The table below summarizes the types of noncovalent interactions that could be characterized by an NCI analysis of this compound.
| Noncovalent Interaction | Interacting Atoms/Groups | Significance |
| Intramolecular Hydrogen Bond | O4-H ••• N5 | Stabilizes molecular conformation |
| Intermolecular Hydrogen Bond | O4-H, N1, N8 | Key interactions with biological targets |
| Halogen Bond | C3-Br ••• O, N, S | Enhances binding affinity and selectivity |
| van der Waals Interactions | Aromatic rings | Contribute to overall binding stability |
| π-π Stacking | Naphthyridine rings | Directional interaction with aromatic residues |
Application of Machine Learning and Artificial Intelligence for Property Prediction and Design
Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling rapid and accurate prediction of molecular properties, thereby accelerating the design of new drug candidates. nih.govyoutube.com These technologies can be applied to this compound and its derivatives to predict a wide range of properties, including physicochemical characteristics, biological activity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. orientjchem.orgnist.gov
Various ML models, such as random forests, support vector machines, and deep neural networks, can be trained on large datasets of known molecules to learn the complex relationships between molecular structure and properties. nih.govchemrxiv.org For this compound, ML models could be used to predict properties like solubility, lipophilicity (logP), and potential for off-target effects. For instance, in silico ADMET prediction is a standard component of modern drug discovery pipelines, and studies on 1,8-naphthyridine derivatives have successfully employed such predictions to identify candidates with favorable pharmacokinetic properties. rsc.orgorientjchem.orgslideshare.net
Furthermore, generative AI models can be used to design novel 1,8-naphthyridine derivatives with optimized properties. By providing the model with a set of desired characteristics, such as high binding affinity for a specific target and a favorable toxicity profile, the AI can generate new molecular structures that are likely to meet these criteria. This approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and testing.
A hypothetical application of ML for property prediction of this compound is shown in the table below. The predicted values are for illustrative purposes and would be generated by trained ML models.
| Property | Predicted Value | Significance |
| Aqueous Solubility (logS) | -2.5 | Influences bioavailability |
| Lipophilicity (logP) | 2.8 | Affects membrane permeability and metabolism |
| Human Intestinal Absorption | High | Indicates good oral bioavailability |
| Blood-Brain Barrier Permeation | Low | May limit central nervous system side effects |
| Cytochrome P450 2D6 Inhibition | Unlikely | Predicts lower risk of drug-drug interactions |
The integration of ML and AI into the study of this compound would provide a powerful framework for exploring its therapeutic potential and for the rational design of new, more effective, and safer medicines based on the 1,8-naphthyridine scaffold.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Bromo 1,8 Naphthyridin 4 Ol Derivatives
Influence of the Bromine Substituent on Reactivity and Electronic Properties
The bromine atom at the C-3 position is a critical modulator of the electronic properties of the naphthyridine ring. As an electron-withdrawing group, it decreases the electron density of the heterocyclic system, influencing its reactivity in substitution reactions. The carbon-bromine bond at this position serves as a versatile synthetic handle, readily participating in various cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for biological screening. For instance, the bromine atom can be replaced through reactions like the Suzuki, Heck, or Sonogashira couplings, providing a pathway to novel carbon-carbon and carbon-heteroatom bond formations. This reactivity is essential for systematically exploring the structure-activity relationships of this scaffold.
Role of the Hydroxyl Group in Intermolecular Interactions and Hydrogen Bonding
The hydroxyl group at the C-4 position, or its tautomeric keto form, is a key player in mediating intermolecular interactions. It can act as both a hydrogen bond donor and acceptor, facilitating the formation of stable crystal lattice structures and specific interactions with biological macromolecules like enzymes or receptors. The ability to form these hydrogen bonds is often crucial for the compound's binding affinity and subsequent biological activity. In the solid state, these interactions can lead to the formation of dimers or extended polymeric chains, influencing physicochemical properties such as melting point and solubility.
Systematic Modifications at the Naphthyridine Core (e.g., C-2, C-5, C-7) and their Impact on
Systematic modifications to the 1,8-naphthyridine (B1210474) scaffold, beyond the C-3 and C-4 positions, have been extensively explored to fine-tune its properties. Introducing various functional groups at positions C-2, C-5, and C-7 has been shown to have a profound impact on the molecule's spectroscopic characteristics, computational parameters, and, most importantly, its biological activity.
Modifications across the naphthyridine ring induce predictable shifts in their spectroscopic signatures, which are instrumental for structural confirmation.
¹H NMR: The chemical shifts of the aromatic protons on the naphthyridine core are sensitive to the electronic nature of the substituents. For example, introducing an electron-donating group generally causes an upfield shift (lower ppm), while an electron-withdrawing group results in a downfield shift (higher ppm) of adjacent protons.
¹³C NMR: The carbon resonances are similarly affected by the electronic environment. The carbon atom directly attached to a substituent experiences the most significant change in its chemical shift.
IR Spectroscopy: The vibrational frequencies observed in infrared (IR) spectra provide clear evidence of specific functional groups. For instance, the C=O stretching frequency in the tautomeric keto form (around 1660-1680 cm⁻¹) and the O-H stretching of the hydroxyl group are readily identifiable.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized derivatives, providing an exact mass that validates the molecular formula.
Table 1: Illustrative Spectroscopic Data for a 1,8-Naphthyridine Derivative This table is a representative example and does not correspond to a single specific compound but illustrates typical data.
| Analysis Type | Data | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.5-8.9 (m, Ar-H), δ 11.5 (s, 1H, NH) | Signals correspond to aromatic protons on the naphthyridine ring and the N-H proton of the pyridinone ring. |
| ¹³C NMR (DMSO-d₆) | δ 110-160 (Ar-C), δ 175 (C=O) | Resonances for aromatic carbons and the carbonyl carbon of the keto tautomer. |
| IR (KBr, cm⁻¹) | ν 3070 (NH), 1667 (C=O), 1622 (C=C) | Stretching frequencies confirming the presence of N-H, carbonyl, and aromatic C=C bonds. researchgate.net |
| MS (EI, 70 eV) | m/z (%) 268 [M]⁺ | Molecular ion peak corresponding to the mass of the compound. researchgate.net |
Density Functional Theory (DFT) and other computational methods are frequently used to predict the properties of 3-bromo-1,8-naphthyridin-4-ol derivatives. These studies provide insights into:
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. The electronegative oxygen and nitrogen atoms typically appear as regions of negative potential, indicating their role in binding interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Molecular Docking: These simulations predict the binding conformation and affinity of a derivative within the active site of a biological target. By modeling the interactions, researchers can rationalize observed biological activities and design more potent analogues.
Derivatives of the 1,8-naphthyridine scaffold have demonstrated a wide range of in vitro biological activities, establishing them as privileged structures in medicinal chemistry. nih.gov The specific nature and position of substituents dictate the potency and selectivity of their effects.
Anticancer Activity: Many 1,8-naphthyridine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, certain derivatives synthesized from 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide showed notable cytotoxicity against Ehrlich Ascites Carcinoma cells. nih.gov
Antimicrobial Activity: The 1,8-naphthyridine core is a well-known pharmacophore in antibacterial agents. Modifications have led to compounds with activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as antifungal activity against strains like A. niger and C. albicans. nih.gov
Enzyme and Receptor Inhibition: Substituted 1,8-naphthyridines have been designed as inhibitors of various enzymes and as ligands for receptors. A study on 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives identified compounds with high affinity for the cannabinoid CB₂ receptor, with Kᵢ values as low as 5.5 nM. nih.gov These compounds showed greater affinity for the CB₂ receptor over the CB₁ receptor. nih.gov
Table 2: Selected In Vitro Biological Activities of 1,8-Naphthyridine Derivatives
| Derivative Class | Target/Assay | Key Finding (Example) | Reference |
|---|---|---|---|
| 1,8-Naphthyridine-3-carbonitriles | Mycobacterium tuberculosis H37Rv | Derivative ANA-12 showed significant anti-tubercular activity with a MIC of 6.25 µg/mL. | rsc.org |
| 1,8-Naphthyridin-4(1H)-on-3-carboxamides | Cannabinoid Receptor (CB₂) Binding | Derivative 6a displayed a high affinity for the CB₂ receptor with a Kᵢ value of 5.5 nM. | nih.gov |
| 3-Heterarylcarbonyl-1,8-naphthyridines | Ehrlich Ascites Carcinoma Cytotoxicity | Compound 15 was identified as having the most potent cytotoxic and antioxidant activity in the series. | researchgate.netnih.gov |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (non-clinical)
QSAR and QSPR studies are powerful computational tools used to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.com For 1,8-naphthyridine derivatives, these models provide valuable insights for drug design.
One study focused on 1,8-naphthyridin-4-ones as photosystem II inhibitors developed a four-parameter QSAR model using molecular connectivity indices. nih.gov This model successfully accounted for approximately 87% of the variation in the inhibitory activity of the compounds. nih.gov The findings suggested that the position, size, and polarity of the substituents were the predominant factors controlling their biological function. nih.gov
Advanced Applications Non Biological/non Clinical of 3 Bromo 1,8 Naphthyridin 4 Ol Derivatives
Coordination Chemistry and Ligand Design for Metal Complexes
The rigid structure and the presence of two nitrogen atoms in a pre-organized arrangement make 1,8-naphthyridine (B1210474) and its derivatives exceptional ligands in coordination chemistry. wikipedia.orgCurrent time information in Pasuruan, ID. The two nitrogen centers can act in concert to bind a single metal ion or, more commonly, serve as a "binucleating" ligand to hold two metal centers in close proximity. wikipedia.org This ability to form bimetallic complexes is crucial for designing systems where metal-metal cooperativity can lead to novel reactivity and electronic properties. rhhz.net
Derivatives of 3-Bromo-1,8-naphthyridin-4-ol can be further functionalized to create elaborate ligand systems. For instance, diphosphino-functionalized 1,8-naphthyridines have been shown to be multifaceted ligands for coordinating boranes and diboranes, demonstrating the platform's flexibility. researchgate.net The electronic properties of the naphthyridine core, influenced by substituents like the bromo and hydroxyl groups, can modulate the characteristics of the resulting metal complexes, such as the distance and electronic communication between metal centers in dimetal assemblies. Current time information in Pasuruan, ID. These tailored ligands have been used to create a variety of homo- and heteromultimetallic complexes with metals like copper, nickel, iron, and molybdenum, paving the way for advanced applications in catalysis and materials science. rhhz.netrsc.org
Table 1: Examples of Metal Complexes with 1,8-Naphthyridine-Based Ligands
| Ligand Type | Metal Center(s) | Application/Relevance | Reference |
| Dinucleating PNNPFlu Ligand | Dicopper (Cu₂) | C(sp)–H bond activation, CO₂ and CS₂ activation | rhhz.net |
| 1,8-Naphthyridine | Nickel (Ni) | Study of magnetic properties and metal-metal bonds | rsc.org |
| Diphosphino-1,8-naphthyridine (NDP) | Boron (B) | Generation of fused-ring boron compounds | researchgate.net |
| Functionalized 1,8-naphthyridine | Diruthenium(I) (Ru₂) | Modulation of metal-metal distance, cyclometalation | Current time information in Pasuruan, ID. |
Material Science Applications
The unique photophysical properties of the 1,8-naphthyridine scaffold, characterized by a rigid and planar conjugated system, make its derivatives highly suitable for applications in material science.
Derivatives of 1,8-naphthyridine are recognized as valuable components in the construction of Organic Light-Emitting Diodes (OLEDs). acs.org A series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and studied for their use in OLED devices. researchgate.net These materials exhibit high fluorescence quantum yields, excellent thermal stability with decomposition temperatures reaching 380–400 °C, and high electron affinities. researchgate.net
By systematically modifying the structure, researchers can fine-tune the emission properties of these materials, achieving high-efficiency blue, green, and yellow photoluminescence. researchgate.net Their performance highlights the potential of the 1,8-naphthyridine core as a fundamental building block for developing new, efficient, and durable emitters for the next generation of displays and solid-state lighting. researchgate.netacs.org
Table 2: Properties of 1,8-Naphthyridine Oligomers for OLEDs
| Property | Value/Observation | Significance for OLEDs | Reference |
| Fluorescence Quantum Yield | 0.70–1.0 | High efficiency of light emission | researchgate.net |
| Glass-Transition Temp. (Tg) | 65–105 °C | Morphological stability of thin films | researchgate.net |
| Decomposition Temp. (Td) | 380–400 °C | High thermal stability for device longevity | researchgate.net |
| Emission Colors | Blue, Green, Yellow | Tunability for full-color display applications | researchgate.net |
| Electron Affinity | 2.79–3.00 eV | Efficient electron injection and transport | researchgate.net |
The inherent fluorescence of the 1,8-naphthyridine scaffold can be harnessed to design sensitive and selective chemosensors. nih.gov The interaction of a 1,8-naphthyridine derivative with a specific analyte can trigger a change in its fluorescence intensity or wavelength, allowing for visual or instrumental detection.
For example, a chemosensor developed from an N-Boc-L-proline modified 1,8-naphthyridine demonstrated high efficiency and selectivity for detecting Zn(II) ions, showing a significant increase in fluorescence that enables rapid visual sensing. nih.gov Other derivatives, such as 2-styryl-1,8-naphthyridine, have been engineered to act as versatile fluorescent probes capable of selectively recognizing different ions like Hg²⁺, Ag⁺, and F⁻ simply by tuning the solvent system. Furthermore, cationic 1,8-naphthyridine dyes have been developed as near-infrared "turn-on" fluorescent probes for imaging nucleic acids. acs.org
Catalysis in Organic Synthesis
The ability of 1,8-naphthyridine derivatives to form stable complexes with metal ions is not only useful in coordination chemistry but also extends to catalysis. When used as ligands, these compounds can influence the reactivity and selectivity of a metal catalyst. nih.gov Research has shown that multimetallic complexes supported by 1,8-naphthyridine ligands are relevant to important chemical transformations, including CO₂ reduction and the Pauson-Khand reaction, a key process for synthesizing cyclopentenones. rhhz.net The rigid framework of the ligand can stabilize reactive intermediates and facilitate cooperative effects between multiple metal centers, opening avenues for developing novel catalytic systems for challenging organic reactions.
Precursors for Complex Chemical Syntheses
The this compound core is an exceptionally useful precursor for constructing more complex molecules. The bromine atom and the hydroxyl group are versatile chemical handles that can be selectively modified through various organic reactions. The Friedlander reaction is a common and efficient method for constructing the initial 1,8-naphthyridine ring system. acs.orgnih.gov
Once formed, derivatives like 3-Bromo-1,8-naphthyridine-4-carbaldehyde serve as valuable intermediates for further elaboration. synquestlabs.com The bromine atom is particularly useful for participating in cross-coupling reactions, such as the Suzuki coupling. For example, 5-bromo-8-methoxy-1,6-naphthyridine-7-carboxylic acid, a closely related analogue, has been used in Suzuki couplings to introduce new aryl groups, followed by deprotection of the methoxy (B1213986) group to reveal the hydroxyl functionality. nih.gov This demonstrates how the bromo and protected hydroxyl groups on the naphthyridine scaffold allow for the stepwise and controlled synthesis of highly functionalized, complex heterocyclic systems. nih.gov
Agrochemical Applications (e.g., pesticides, herbicides)
The biological activity of 1,8-naphthyridine derivatives extends to the field of agrochemicals, where they have shown potential as pesticides. nih.gov By strategically combining the 1,8-naphthyridine scaffold with the core structure of neonicotinoid insecticides, researchers have synthesized novel hybrid molecules. rhhz.net Several of these compounds exhibited excellent insecticidal activity against agricultural pests like the cowpea aphid (Aphis craccivora), with some derivatives showing LC₅₀ values as low as 0.011 mmol/L. rhhz.netresearchgate.net
In addition to insecticidal properties, certain 1,8-naphthyridine derivatives have demonstrated notable antifungal activity against plant-pathogenic fungi. This suggests their potential use as fungicidal agents to protect crops. The proven efficacy of these compounds indicates that the 1,8-naphthyridine structure is a promising scaffold for the development of new and effective agrochemicals. rhhz.netmdpi.com
Table 3: Agrochemical Activity of 1,8-Naphthyridine Derivatives
| Derivative Type | Target Pest/Pathogen | Activity | Reference |
| Neonicotinoid Hybrids | Cowpea Aphid (Aphis craccivora) | Excellent insecticidal activity (LC₅₀ 0.011 - 0.067 mmol/L) | rhhz.netresearchgate.net |
| Various Derivatives | Plant-pathogenic fungi | Antifungal activity | mdpi.com |
Corrosion Inhibition
The persistent issue of metal corrosion, particularly of steel in acidic environments, has significant economic and safety implications across various industries, including oil and gas, chemical processing, and infrastructure. This has driven extensive research into the development of effective corrosion inhibitors. Organic compounds, especially those containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, have been a primary focus due to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive agents.
Within this context, derivatives of the 1,8-naphthyridine scaffold have emerged as a promising class of corrosion inhibitors. researchgate.netnih.govpsgcas.ac.in While direct studies on this compound are not extensively documented in public literature, the broader family of 1,8-naphthyridine derivatives has been the subject of detailed research, providing a strong indication of the potential anti-corrosion properties of related compounds. These studies collectively highlight the structural features of 1,8-naphthyridines that make them effective in mitigating corrosion.
Research has shown that 1,8-naphthyridine derivatives can act as efficient corrosion inhibitors for mild steel in acidic media, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). researchgate.netpsgcas.ac.in The effectiveness of these compounds is attributed to their molecular structure, which includes a planar aromatic system and multiple nitrogen atoms. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, which is a critical step in the inhibition process. psgcas.ac.in
Detailed Research Findings
Investigations into various 1,8-naphthyridine derivatives have consistently demonstrated their ability to inhibit corrosion. For instance, a study on a series of 1,8-naphthyridine compounds in 1M HCl showed that their inhibition efficiency increases with concentration. psgcas.ac.in This suggests that a greater surface coverage by the inhibitor molecules leads to enhanced protection. The presence of electron-donating groups, such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂), on the 1,8-naphthyridine ring has been found to further enhance the inhibition efficiency. psgcas.ac.in This is likely due to the increased electron density on the molecule, which promotes stronger adsorption onto the positively charged metal surface in acidic solutions.
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in elucidating the mechanism of corrosion inhibition by 1,8-naphthyridine derivatives. Potentiodynamic polarization studies have indicated that these compounds often act as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, though some may show a predominance for one over the other. researchgate.netnih.govresearchgate.net This mixed-type inhibition is advantageous as it addresses multiple facets of the corrosion process.
EIS measurements have provided further insights into the protective film formed by the inhibitor molecules. The data from these studies typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor. researchgate.netpsgcas.ac.in The increase in Rct signifies a slowing of the corrosion rate, while the decrease in Cdl is indicative of the adsorption of the inhibitor molecules on the metal surface, thereby displacing water molecules and creating a barrier to the corrosive medium.
The adsorption of 1,8-naphthyridine derivatives on the metal surface has been found to follow the Langmuir adsorption isotherm in several studies. researchgate.netpsgcas.ac.in This model implies the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be influenced by the specific substituents on the 1,8-naphthyridine core.
Furthermore, research into ionic liquid-based corrosion inhibitors derived from 1,8-naphthyridines has shown exceptional performance. For example, an ionic liquid synthesized from 2,3-diphenyl-1,8-naphthyridine and carboxyethylthiosuccinic acid exhibited a high inhibition efficiency of 96.95% for Q235 steel in 1 M HCl at a concentration of 1 mM. nih.govacs.org This highlights the versatility of the 1,8-naphthyridine scaffold in designing advanced corrosion inhibitors.
The following interactive data table summarizes the findings from various studies on the corrosion inhibition properties of different 1,8-naphthyridine derivatives.
Based on the extensive research on its analogues, it can be inferred that this compound would also exhibit significant corrosion inhibition properties. The presence of the 1,8-naphthyridine core provides the fundamental framework for adsorption onto the metal surface. The bromo and hydroxyl substituents would further influence its electronic properties and, consequently, its interaction with the metal. The hydroxyl group, in particular, could participate in the chelation of metal ions on the surface, thereby enhancing the stability of the protective film. scielo.org.mx The bromine atom, being a halogen, could also contribute to the adsorption process.
Molecular Interactions and Biological Target Engagement in Vitro Studies
Investigation of Enzyme Inhibition Profiles (e.g., topoisomerase, DNA gyrase, protein kinases, enoyl-ACP reductase InhA, penicillin-binding protein 6, efflux pumps)
No published studies were identified that specifically investigate the inhibitory activity of 3-Bromo-1,8-naphthyridin-4-ol against enzymes such as topoisomerases, DNA gyrase, protein kinases, enoyl-ACP reductase InhA, penicillin-binding protein 6, or efflux pumps. Research on analogous 1,8-naphthyridine (B1210474) structures has shown activity against some of these targets, which drives scientific interest in this class of compounds. nih.gov
Characterization of Receptor Binding Modalities (e.g., adenosine (B11128) receptors, adrenoceptors, CB2 receptor, human estrogen receptor)
There is no available data from in vitro assays detailing the binding affinity or modulatory effects of this compound on adenosine receptors, adrenoceptors, the CB2 receptor, or the human estrogen receptor.
Mechanistic Studies of Antimicrobial Potentiation (e.g., efflux pump inhibition, synergistic effects with existing antibiotics)
Specific mechanistic studies on the ability of this compound to potentiate the effects of existing antibiotics have not been reported. Consequently, there are no findings on its potential to act via mechanisms such as efflux pump inhibition in synergistic antimicrobial assays.
In Vitro Antileishmanial and Antimalarial Activity Assessment
The in vitro activity of this compound against parasitic protozoa, including Leishmania and Plasmodium species, has not been documented in the scientific literature. While related 8-hydroxynaphthyridines have been explored for antileishmanial properties, specific data for the 3-bromo-4-ol substituted version is absent. nih.gov
Structural Biology of Compound-Target Complexes (e.g., X-ray crystallography or Cryo-EM if analogues are studied)
There are no published X-ray crystallography or Cryo-EM studies detailing the three-dimensional structure of this compound in a complex with any biological target.
Future Perspectives and Research Challenges
Development of Highly Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of 1,8-naphthyridine (B1210474) derivatives has traditionally relied on methods like the Friedlander reaction, which often involves harsh conditions, hazardous catalysts, and organic solvents, posing challenges for industrial-scale production and environmental sustainability. nih.gov A primary future challenge is the development of green, efficient, and atom-economical synthetic routes to 3-Bromo-1,8-naphthyridin-4-ol and its precursors.
Recent advancements have shown promise in this area. For instance, the use of water as a reaction solvent for the Friedländer condensation has been demonstrated to be a high-yield, environmentally benign approach. researchgate.netrsc.org Furthermore, the application of biocompatible ionic liquids as catalysts can facilitate gram-scale synthesis in aqueous media, offering a recyclable and milder alternative to traditional acid or base catalysts. nih.govacs.org Solvent-free, solid-state reaction conditions also represent a promising eco-friendly synthetic strategy. dntb.gov.ua
Table 1: Comparison of Synthetic Methodologies for 1,8-Naphthyridines
| Feature | Traditional Methods (e.g., Classic Friedlander) | Emerging Sustainable Methods |
|---|---|---|
| Solvent | Organic solvents (e.g., ethanol, acetic acid) | Water, Ionic Liquids, or solvent-free |
| Catalyst | Strong acids or bases (e.g., H₂SO₄, NaOH) | Biocompatible ionic liquids, metal catalysts |
| Conditions | Often harsh, high temperatures | Milder conditions, room or moderate temperature |
| Atom Economy | Moderate; may produce significant byproducts | High; multicomponent reactions improve economy researchgate.net |
| Scalability | Challenging due to hazardous waste and catalyst non-reusability nih.gov | More promising for industrial applications acs.org |
Exploration of Novel Reactivity and Functionalization Pathways
The this compound scaffold possesses two key functional handles: the C3-bromine atom and the C4-hydroxyl group. A significant research challenge lies in exploring the selective and diverse reactivity of these sites to generate novel derivatives. The bromine atom is a versatile anchor point for modern cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations. These reactions can be used to introduce a wide variety of substituents, including aryl, heteroaryl, and amino groups, thereby expanding the chemical space accessible from this starting material. beilstein-journals.orgresearchgate.net
The hydroxyl group, on the other hand, can be derivatized through etherification or esterification to modulate the compound's electronic properties, solubility, and biological interactions. A key challenge is achieving regioselectivity—modifying one site without affecting the other. This may require the use of orthogonal protecting group strategies. Furthermore, exploring novel metal-catalyzed C-H activation or direct ring metalation at other positions on the naphthyridine core could unlock new avenues for functionalization, creating complex polycyclic structures. beilstein-journals.org
Design of Next-Generation Advanced Materials Based on this compound Scaffolds
The inherent photophysical properties of the 1,8-naphthyridine core make it an attractive candidate for advanced materials. Derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), making them suitable for use in organic light-emitting diodes (OLEDs). acs.org The this compound scaffold could serve as a foundational unit for new phosphors, with the bromo- and hydroxyl- groups providing sites to tune the emission wavelengths and quantum yields.
Another promising application is in the development of corrosion inhibitors. 1,8-naphthyridine derivatives have demonstrated the ability to form protective layers on metal surfaces, and the specific functional groups of this compound could enhance this adsorption. nih.gov The bromine atom allows for covalent attachment or polymerization to create robust protective films. Future research must focus on systematically modifying the scaffold and correlating these structural changes with material performance, whether in electronic devices, sensors, or protective coatings.
Table 2: Potential Advanced Material Applications
| Application Area | Role of this compound Scaffold | Key Research Challenge |
|---|---|---|
| OLEDs | Core fluorophore unit for TADF materials. acs.org | Tuning emission color and efficiency via functionalization at Br and OH sites. |
| Corrosion Inhibitors | Adsorptive agent forming a protective film on metal surfaces. nih.gov | Enhancing binding affinity and film durability through targeted derivatization. |
| Fluorescent Sensors | Signal-transducing platform for detecting analytes. rsc.orgnih.gov | Achieving high selectivity and sensitivity for specific targets. |
Rational Design of Highly Selective and Potent In Vitro Biological Probes
Fluorescent probes are indispensable tools in bioimaging and diagnostics. The 1,8-naphthyridine framework is an excellent platform for designing such probes due to its favorable photophysical properties. nih.gov The challenge is to rationally design probes based on this compound that can selectively and sensitively detect specific biological analytes, such as metal ions, reactive oxygen species, or specific proteins. rsc.orgresearchgate.net
The design strategy would involve using the bromine atom as a site to attach a recognition moiety that selectively binds to the target analyte. The interaction between the probe and the analyte would then trigger a change in the fluorescence output (e.g., "turn-on" or ratiometric response) of the naphthyridinol core. The hydroxyl group can be used to fine-tune the probe's water solubility and photophysical properties, such as Stokes shift and quantum yield. nih.gov A major hurdle is achieving high selectivity for a specific analyte in a complex biological environment with numerous potential interferents.
Integration of Advanced Computational and Data Science Tools for Predictive Research
Modern drug and materials discovery heavily relies on computational and data science tools. Integrating these methods into the study of this compound is a crucial future direction. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the outcomes of synthetic reactions, understand the electronic structure and photophysical properties of new derivatives, and elucidate reaction mechanisms. acs.orgresearchgate.net
Molecular docking and molecular dynamics (MD) simulations are essential for the rational design of biological probes and potential therapeutic agents. acs.orgnih.gov These tools can predict how derivatives will bind to target proteins, providing insights that can guide synthetic efforts toward more potent and selective compounds. nih.gov Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help prioritize which derivatives are most likely to have favorable drug-like characteristics, saving time and resources in the discovery pipeline. acs.orgresearchgate.net The challenge lies in developing accurate predictive models and effectively integrating computational data with experimental validation.
Table 3: Application of Computational Tools in this compound Research
| Computational Tool | Application | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Predict reaction feasibility, electronic properties, and spectra. researchgate.net | Guide synthesis and design of materials with desired optical properties. |
| Molecular Docking | Simulate binding of derivatives to biological targets (e.g., enzymes, receptors). nih.gov | Rational design of selective inhibitors and biological probes. |
| Molecular Dynamics (MD) | Analyze the stability and dynamics of ligand-receptor complexes. acs.org | Validate binding modes and understand the structural basis of activity. |
| ADMET Prediction | In silico assessment of drug-likeness and potential toxicity. researchgate.net | Prioritize lead compounds for further experimental testing. |
Addressing Challenges in Scalable Synthesis and Industrial Applications
Transitioning a promising compound from laboratory-scale synthesis to industrial production is a significant challenge. For this compound and its derivatives to be viable for commercial applications in materials or pharmaceuticals, their synthesis must be scalable, cost-effective, and robust. While green methods like using water as a solvent are a step in the right direction, ensuring their efficiency and reproducibility on a multigram or kilogram scale is paramount. acs.orgmdpi.com
Key challenges include:
Cost of Starting Materials: The availability and cost of the initial building blocks can be a major barrier.
Catalyst Efficiency and Recovery: For catalytic reactions, the cost, longevity, and recoverability of the catalyst are critical for industrial feasibility.
Process Optimization: Reaction conditions (temperature, pressure, concentration) must be optimized for large-scale reactors, which can behave differently than lab glassware.
Purification: Developing scalable, efficient, and cost-effective purification methods to achieve the high purity required for applications like OLEDs or pharmaceuticals is often a bottleneck.
Future research must focus not only on novel synthetic methods but also on process chemistry and engineering to address these practical hurdles, paving the way for the real-world application of materials and products derived from the this compound scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
